molecular formula C17H20N2O3S B5785433 N-(2,4-dimethylphenyl)-4-[methyl(methylsulfonyl)amino]benzamide

N-(2,4-dimethylphenyl)-4-[methyl(methylsulfonyl)amino]benzamide

Cat. No.: B5785433
M. Wt: 332.4 g/mol
InChI Key: IKBRTPUFZRRPMM-UHFFFAOYSA-N
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Description

“N-(2,4-dimethylphenyl)-4-[methyl(methylsulfonyl)amino]benzamide” is an organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science. This compound features a benzamide core with specific substituents that may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(2,4-dimethylphenyl)-4-[methyl(methylsulfonyl)amino]benzamide” typically involves the following steps:

    Starting Materials: The synthesis begins with 2,4-dimethylaniline and 4-aminobenzamide.

    Sulfonylation: The 4-aminobenzamide undergoes sulfonylation with methylsulfonyl chloride in the presence of a base such as triethylamine to form 4-[methyl(methylsulfonyl)amino]benzamide.

    Coupling Reaction: The sulfonylated product is then coupled with 2,4-dimethylaniline using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to yield the final product.

Industrial Production Methods

In an industrial setting, the synthesis may be optimized for large-scale production by:

  • Using continuous flow reactors to enhance reaction efficiency.
  • Employing catalysts to reduce reaction times and improve yields.
  • Implementing purification techniques such as crystallization or chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

“N-(2,4-dimethylphenyl)-4-[methyl(methylsulfonyl)amino]benzamide” can undergo various chemical reactions, including:

    Oxidation: The methyl groups on the phenyl ring can be oxidized to form corresponding carboxylic acids.

    Reduction: The sulfonyl group can be reduced to a sulfide or thiol group under specific conditions.

    Substitution: The amide and sulfonyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of sulfides or thiols.

    Substitution: Formation of substituted benzamides or sulfonamides.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which “N-(2,4-dimethylphenyl)-4-[methyl(methylsulfonyl)amino]benzamide” exerts its effects depends on its interaction with molecular targets:

    Molecular Targets: It may bind to specific enzymes or receptors, altering their activity.

    Pathways Involved: The compound could modulate signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-dimethylphenyl)-4-aminobenzamide
  • N-(2,4-dimethylphenyl)-4-methylbenzamide
  • N-(2,4-dimethylphenyl)-4-(methylsulfonyl)benzamide

Uniqueness

“N-(2,4-dimethylphenyl)-4-[methyl(methylsulfonyl)amino]benzamide” is unique due to the presence of both the methylsulfonyl and dimethylphenyl groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

N-(2,4-dimethylphenyl)-4-[methyl(methylsulfonyl)amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3S/c1-12-5-10-16(13(2)11-12)18-17(20)14-6-8-15(9-7-14)19(3)23(4,21)22/h5-11H,1-4H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKBRTPUFZRRPMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)N(C)S(=O)(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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